tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride
Description
tert-Butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride (molecular formula: C₁₂H₂₃ClN₂O₃, molecular weight: 278.78 g/mol) is a bicyclic carbamate derivative characterized by a 2-oxabicyclo[3.1.1]heptane core . The structure features:
- A bridged bicyclo[3.1.1] system with an oxygen atom at position 2.
- A primary amine at position 4.
- A tert-butyl carbamate (Boc) protecting group attached via a methylene linker.
- A hydrochloride salt form, enhancing solubility in polar solvents.
This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of constrained peptides or small-molecule therapeutics targeting central nervous system (CNS) receptors .
Properties
IUPAC Name |
tert-butyl N-[(5-amino-2-oxabicyclo[3.1.1]heptan-1-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-10(2,3)17-9(15)14-8-12-6-11(13,7-12)4-5-16-12;/h4-8,13H2,1-3H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCDFXVHBMTSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(CCO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a bicyclic amine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions often conducted in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific structural features. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be investigated as a lead compound for developing new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Structural Comparison of Bicyclic Carbamates
*MDL CAS identifier provided in .
Key Differentiators
Bicyclo System and Ring Strain
- The target compound’s 2-oxabicyclo[3.1.1] system is more strained than 3.1.0 or 4.1.0 analogs due to its norbornane-like geometry, influencing conformational rigidity and reactivity .
- Azabicyclo analogs (e.g., 3-azabicyclo[4.1.0]heptane) exhibit reduced polarity but increased basicity due to the nitrogen atom .
Functional Group Impact
- The 5-amino group in the target compound enhances nucleophilicity, making it a reactive site for further derivatization. In contrast, 6,6-difluoro substitution in CAS 1215071-13-8 introduces electron-withdrawing effects, altering metabolic stability .
- Boc vs. Cbz Protection: Boc (tert-butyl) offers acid-labile protection, while benzyl (Cbz) groups require hydrogenolysis, affecting synthetic routes .
Physicochemical Properties
- The hydrochloride salt form improves aqueous solubility (critical for bioavailability) compared to neutral analogs like CAS 880545-32-4 .
Biological Activity
tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride, with the CAS number 2377034-12-1, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a bicyclo[3.1.1]heptane moiety, suggests significant interactions with biological targets, making it a candidate for drug development.
The molecular formula of this compound is with a molecular weight of approximately 278.78 g/mol. The compound features a tert-butyl carbamate functional group that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 2377034-12-1 |
| Molecular Formula | C12H23ClN2O3 |
| Molecular Weight | 278.78 g/mol |
| Structure Type | Bicyclic |
Research indicates that compounds with similar structural characteristics may exhibit neuroprotective effects, potentially influencing neurotransmitter systems or acting as modulators for specific receptors. The bicyclic structure allows for unique conformational flexibility, which may enhance binding affinity to biological targets.
Pharmacological Effects
Studies have shown that this compound may possess the following pharmacological activities:
- Neuroprotective Effects : The compound has been noted for its potential to protect neuronal cells from damage, which could be beneficial in conditions such as neurodegenerative diseases.
- Modulation of Receptor Activity : There is evidence suggesting that this compound may interact with various receptors involved in neurotransmission, thereby modulating their activity.
Case Studies
A review of literature reveals several case studies highlighting the biological activity of related compounds:
- Neuroprotection in Animal Models : In a study involving animal models of Parkinson's disease, compounds structurally similar to tert-butyl N-{5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}carbamate demonstrated significant reductions in neuroinflammation and improved motor function.
- In Vitro Studies on Neurotransmitter Release : Laboratory studies have shown that this compound can enhance the release of neurotransmitters such as dopamine and serotonin, suggesting its potential role in treating mood disorders.
Structure-Activity Relationship (SAR)
The biological activity of tert-butyl N-{5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}carbamate can be influenced by modifications to its structure:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tert-butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate | Bicyclic | Smaller bicyclic structure; potential for different biological activity |
| Tert-butyl (2-Aminobicyclo[2.2.2]octan-1-yl)carbamate | Bicyclic | Different bicyclic framework; may influence activity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves carbamate protection of the amine group using tert-butyloxycarbonyl (Boc) reagents. Key steps include:
- Amine Protection : Reacting the 5-amino-2-oxabicyclo[3.1.1]heptane scaffold with Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) at 0–25°C.
- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of Boc reagent) and reaction time (4–12 hours) to maximize yield .
Q. How can researchers confirm the structural integrity of this compound, especially the bicyclo[3.1.1]heptane ring system?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to verify the bicyclo ring’s proton coupling patterns and carbamate linkage.
- X-ray Crystallography : Use SHELX software for structure refinement. For example, Mercury software can visualize crystallographic data and compare overlays with similar bicyclo systems .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Guidelines :
- Storage : Refrigerate (2–8°C) in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture to prevent Boc-group cleavage.
- Handling : Use gloves and eye protection in a fume hood. Avoid electrostatic discharge during transfer .
Advanced Research Questions
Q. How does the 2-oxabicyclo[3.1.1]heptane ring influence the compound’s conformational stability under varying pH conditions?
- Experimental Design :
- pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours).
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to analyze ring strain and hydrogen-bonding interactions. Compare with analogous bicyclo systems lacking the oxygen atom .
- Data Interpretation : Correlate pH-dependent degradation rates with computational predictions to identify stabilizing/destabilizing factors .
Q. What strategies can resolve contradictions in spectroscopic data for this compound (e.g., unexpected NMR splitting patterns)?
- Troubleshooting Approaches :
- Dynamic Effects : Investigate restricted rotation of the carbamate group using variable-temperature NMR (−50°C to 50°C).
- Impurity Analysis : Use LC-MS/MS to detect byproducts (e.g., de-Boc derivatives) or diastereomers.
- Crystallographic Validation : Compare experimental NMR data with X-ray-derived chemical shift predictions .
Q. How can Design of Experiments (DoE) optimize the synthesis of derivatives with modified bicyclo rings?
- DoE Framework :
- Factors : Reaction temperature, catalyst loading, solvent polarity.
- Response Variables : Yield, enantiomeric excess (if chiral), purity.
- Statistical Analysis : Use software like JMP or Minitab to identify significant interactions. For example, a central composite design (CCD) can map non-linear effects of temperature on ring-closing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
